Dibutylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXUKOJTOTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158425 | |
| Record name | Dibutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13393-61-8 | |
| Record name | Dibutylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13393-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIBUTYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9TVP8VH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Dibutylhydroxylamine and Its Derivatives
Alkylation Approaches to N,N-Dibutylhydroxylamine
Alkylation methods involve the introduction of alkyl groups onto a hydroxylamine (B1172632) framework. However, these reactions can be complicated by overalkylation, leading to the formation of undesired byproducts. mdpi.com
Direct Alkylation of Hydroxylamine Precursors
The direct alkylation of hydroxylamine with alkylating agents like butyl halides generally results in a mixture of O- and N-substituted products, with multiple alkylations being a common issue. thieme-connect.dewikipedia.org Achieving selective N,N-dialkylation to form N,N-dibutylhydroxylamine is challenging due to the competing reactivity of the nitrogen and oxygen atoms. mdpi.com While this method is straightforward in principle, its lack of selectivity often necessitates complex purification procedures.
Alkylation of O,N-Diprotected Hydroxylamines
To overcome the challenges of direct alkylation, a more controlled approach involves the use of O,N-diprotected hydroxylamines. thieme-connect.de Protecting groups are employed to block the oxygen and one of the nitrogen positions, allowing for a more selective alkylation. For instance, O,N-bis(tert-butoxycarbonyl)hydroxylamine can be N-alkylated under specific conditions. thieme-connect.de Subsequent deprotection then yields the desired N-substituted hydroxylamine. This multi-step process, while more complex, offers greater control over the final product. A general scheme for this approach is the palladium-catalyzed amination of O,N-bis(tert-butoxycarbonyl)hydroxylamine with an appropriate allylic carbonate, followed by hydrogenolysis and deprotection. thieme-connect.de
Alkylation of N-(Benzyloxy)-4-toluenesulfonamide Derivatives
Another effective strategy for synthesizing N-substituted hydroxylamines involves the alkylation of N-(benzyloxy)-4-toluenesulfonamide derivatives. thieme-connect.dethieme-connect.de This method has been successfully used to prepare various N-hydroxy amino acids. thieme-connect.de The general procedure involves the alkylation of the sulfonamide with a suitable alkyl halide, followed by further transformations and eventual deprotection to yield the target hydroxylamine. thieme-connect.dethieme-connect.de
Reduction-Based Synthetic Routes
Reduction-based methods offer an alternative and often more efficient pathway to N,N-disubstituted hydroxylamines. These routes typically start from oxime precursors.
Reduction of Oxime Precursors
The reduction of oximes is a versatile method for preparing hydroxylamines. mdpi.comuc.ptnih.gov However, a significant challenge is to selectively reduce the C=N bond without cleaving the weak N-O bond, which would lead to the formation of primary amines as side products. uc.ptincatt.nl
Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for the conversion of oximes to hydroxylamines. nih.govresearchgate.net Sodium cyanoborohydride is a milder and more selective reagent than sodium borohydride and is particularly effective for this transformation. thieme-connect.deinterchim.frchemicalbook.com
The reduction is typically carried out under acidic conditions (pH 3-4). interchim.frchemicalbook.com For example, cyclopentanone (B42830) oxime can be reduced to the corresponding hydroxylamine in 77% yield with no formation of the amine. interchim.frchemicalbook.com The reaction rate for the reduction of the protonated oxime (iminium ion) is significantly faster than that for ketones or aldehydes, allowing for one-pot procedures. interchim.frchemicalbook.com Various N-alkylhydroxylamines have been prepared from the corresponding oximes using sodium cyanoborohydride in good yields. thieme-connect.dersc.org
The table below summarizes the reduction of various oxime precursors using borohydride and cyanoborohydride reagents.
| Precursor Oxime | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Cyclopentanone oxime | NaBH₃CN | - | pH 4 | Cyclopentylhydroxylamine | 77 | interchim.frchemicalbook.com |
| Various ketoximes | NaBH₃CN | Methanol | pH <3 | N-(1-arylethyl)hydroxylamines | Excellent | thieme-connect.de |
| Glyoxylic acid oxime | NaBH₃CN | Methanol | pH <3, rt | N-hydroxyglycine | 77 | thieme-connect.de |
| Benzaldehyde oximes | NaBH₃CN | Methanolic HCl | - | N-Benzylhydroxylamines | - | rsc.org |
| 1-Cyclopropylethanone oxime | NaBH₃CN | Ethanol | pH 3 | N-(1-cyclopropylethyl)hydroxylamine | 66 | thieme-connect.de |
Pyridine–Borane Reductions
The reduction of oximes to their corresponding hydroxylamine derivatives can be effectively achieved using a pyridine-borane complex, particularly in an acidic environment. rsc.orgrsc.org This method is noted for its selectivity, as it reduces the oxime group without affecting other functional groups that might be present in the molecule, such as esters, nitriles, nitro groups, amides, and halides. rsc.orgoup.com The reaction proceeds by treating the oxime with pyridine-borane in the presence of an acid, such as hydrochloric acid, to yield the N-monosubstituted hydroxylamine. rsc.org This approach has been successfully applied to a variety of aldoximes and ketoximes, providing good yields of the desired hydroxylamine products. rsc.org
The necessity of acidic conditions for the reduction of oximes with pyridine-borane is a critical aspect of this methodology. rsc.org In the absence of an acid, the reduction does not occur. rsc.org It has been observed that benzaldoximes with electron-releasing groups on the benzene (B151609) ring are readily reduced to hydroxylamines. rsc.org Conversely, some oximes, like benzophenone (B1666685) oxime and fluorenone oxime, are resistant to reduction under the same conditions. rsc.org An efficient procedure for preparing O-linked polymer-bound N-substituted hydroxylamines involves the reduction of resin-bound oximes using a borane-pyridine complex in the presence of dichloroacetic acid. nih.gov
A supramolecular host system has been developed that can encapsulate pyridine-borane along with various substrates, including oximes, to facilitate their reduction in basic aqueous conditions. nih.govescholarship.org This system mimics enzymatic catalysis, leading to efficient reductions. nih.govescholarship.org
| Starting Oxime | Product Hydroxylamine | Yield (%) | Reference |
| Benzaldoxime | N-Benzylhydroxylamine | 87 | rsc.org |
| Phenyl-n-propyl Ketoxime | N-(1-Phenylbutyl)hydroxylamine | 91 | rsc.org |
| 3-Phenylpropan-2-one Oxime | N-(1-Methyl-2-phenylethyl)hydroxylamine | 92 | rsc.org |
| Di-n-propyl Ketoxime | N-(Di-n-propylmethyl)hydroxylamine | 91 | rsc.org |
| m-Nitrobenzaldoxime | N-(m-Nitrobenzyl)hydroxylamine | 91 | rsc.org |
| p-Methoxycarbonylbenzaldoxime | N-(p-Methoxycarbonylbenzyl)hydroxylamine | 74 | rsc.org |
Addition of Organolithium Compounds to Oximes
The addition of organolithium reagents to oximes presents a viable route for the synthesis of N,N-disubstituted hydroxylamines. This reaction involves the 1,2-nucleophilic addition of the organolithium compound to the carbon-nitrogen double bond of the oxime. The stereospecificity of this addition is a key feature, with the diastereoselectivity often reflecting the E:Z isomer ratio of the starting oxime. cdnsciencepub.com For instance, the reaction of an oxime ether with n-butyllithium has been shown to produce a mixture of diastereomers that directly corresponds to the E:Z ratio of the oxime ether used. cdnsciencepub.com
The mechanism of this reaction can be complex, with potential pathways including the formation of a nitreneoid intermediate or direct SN2 displacement. cdnsciencepub.com The addition of organolithium reagents to oxime ethers generates alkoxyamine nitrogen anions, which can then undergo substitution with another molecule of the organolithium reagent. cdnsciencepub.com The use of boron trifluoride etherate (BF₃·Et₂O) has been shown to facilitate the addition of organolithium reagents to unactivated oxime ethers. cdnsciencepub.com This method has been applied to the synthesis of chiral alkoxyamines with high diastereomeric excess. cdnsciencepub.com
Synthesis from Cyclic N-Hydroxyimides via Alkylation
The synthesis of N-substituted hydroxylamines can be achieved through the alkylation of cyclic N-hydroxyimides. A process has been developed for producing N-substituted cyclic imides by reacting a cyclic carboxylic acid anhydride (B1165640) with hydroxylamine or its salt in an aqueous solution. google.comgoogle.com For this reaction, it is often preferable to use a hydroxylamine salt, such as hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride, which is then deprotonated with a base to form the reactive hydroxylamine. google.comgoogle.com The pH of the reaction mixture is typically maintained between 2 and 6. google.com
Another approach involves the synthesis of unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine hydrochloride using a base catalyst like 4-N,N-dimethylamino-pyridine (DMAP) under microwave irradiation. mdpi.com This method can produce high yields of the desired imide. mdpi.com One proposed mechanism for this transformation is the conversion of an intermediate cyclic N-hydroxyimide to the unsubstituted cyclic imide under the reaction conditions. mdpi.com
Palladium-Catalyzed Synthetic Pathways Involving Dibutylhydroxylamine Derivatives
Palladium-catalyzed reactions offer versatile pathways for the synthesis and functionalization of hydroxylamine derivatives. One notable application is the cross-coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides) to form N-arylhydroxylamines. acs.org This reaction is effectively catalyzed by a palladium complex with a bis-pyrazole phosphine (B1218219) ligand (BippyPhos) in the presence of a base like cesium carbonate. acs.org
Palladium catalysis is also employed in the hydroamination and allylic substitution of dienes and allylic esters with hydroxylamine derivatives. nih.govcapes.gov.br These reactions can proceed with high regioselectivity, often favoring the formation of the more substituted product, providing a route to secondary and tertiary allylamines after subsequent cleavage of the N-O bond. nih.govcapes.gov.br Furthermore, palladium-catalyzed cascade reactions involving hydroxylamines have been developed for the construction of complex heterocyclic scaffolds, such as tricyclic quinolin-2(1H)-ones. rsc.org
Recent advances include the palladium-catalyzed C-O cross-coupling of O-acyl hydroxylamines with alkyl electrophiles, which allows for the synthesis of sterically congested N,N,O-trisubstituted hydroxylamines without cleaving the N-O bond. researchgate.net Additionally, palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives with aryl or alkenyl bromides have been used to synthesize disubstituted isoxazolidines with good diastereoselectivity. nih.gov The synthesis of 6-aryldopamine derivatives has also been achieved through a sequential protocol involving a palladium-catalyzed Suzuki cross-coupling as a key step. mdpi.com
| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Reference |
| Cross-coupling | Hydroxylamine, Aryl Halide | Pd / BippyPhos | N-Arylhydroxylamine | acs.org |
| Hydroamination | Dienes, Hydroxylamine Derivative | Pd / Bisphosphine Ligand | Allylamine Product | nih.gov |
| Cascade Cyclization | 1,7-Enynes, Hydroxylamine | Palladium Catalyst | Tricyclic Quinolin-2(1H)-one | rsc.org |
| C-O Cross-coupling | O-Acyl Hydroxylamine, Alkyl Electrophile | Palladium Catalyst | N,N,O-Trisubstituted Hydroxylamine | researchgate.net |
| Carboamination | N-Boc-O-(but-3-enyl)hydroxylamine, Aryl/Alkenyl Bromide | Palladium Catalyst | Disubstituted Isoxazolidine | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of hydroxylamines, aiming for more environmentally benign and efficient processes.
Solvent-Free and Catalyst-Free Protocols
Solvent-free synthesis offers several advantages, including increased reaction rates due to higher effective concentrations of reactants and reduced solvent waste. ijirset.com A notable example is the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride on silica (B1680970) gel under heating, which proceeds without a solvent and offers a simple work-up. ajgreenchem.com Another green approach is the catalyst- and solvent-free synthesis of amides from tert-butyl peroxybenzoate and amines. researchgate.net
Protocols have been developed for the synthesis of various compounds under solvent-free conditions, such as the preparation of 1,8-dioxo-octahydroxanthenes using hydroxylamine-O-sulfonic acid as a catalyst. orgchemres.org Furthermore, catalyst-free methods for the synthesis of complex molecules have been reported. For instance, a catalyst-free method for preparing 1,4,2-dithiazoles from isothiocyanates and hydroxylamine triflic acid salts has been developed. rsc.org Additionally, a catalyst-free difunctionalization of alkenes using N-halogenated O-activated hydroxylamines has been introduced to produce N-haloalkyl O-activated hydroxylamines. chemrxiv.org
Aqueous Medium Reaction Systems
Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of oximes, which can be precursors to hydroxylamines, has been successfully carried out in an aqueous medium. For example, aldehydes can be converted to aldoximes in high yields by reacting them with hydroxylamine hydrochloride in water at room temperature, using a catalyst like Hyamine®. yccskarad.com
The biosynthesis of fatty hydroxamic acids has been achieved in a biphasic lipid/aqueous medium using a lipase-acyltransferase from Candida parapsilosis. nih.gov This enzymatic process involves the reaction of an acyl donor with hydroxylamine. nih.gov The synthesis of hydroxylamine salts has also been explored in aqueous solutions, although this can sometimes lead to challenges in product isolation and concentration. google.com A recent development involves a plasma-electrochemical cascade pathway for the sustainable synthesis of hydroxylamine directly from air and water under mild conditions. researchgate.net
Energy Efficiency and Waste Reduction Strategies
The industrial synthesis of N,N-Dibutylhydroxylamine (DBHA) and its derivatives is increasingly governed by the principles of green chemistry, which prioritize the development of energy-efficient and low-waste manufacturing processes. nih.gov These strategies are critical for minimizing environmental impact, reducing operational costs, and enhancing process safety. texas.govgd3services.com Key areas of focus include the use of environmentally benign reagents, catalytic process optimization, solvent-free reaction conditions, and comprehensive waste minimization programs. helloentrepreneurs.comsavap.org.pk
Catalytic Oxidation with Green Oxidants
A cornerstone of modern synthetic strategy is the direct oxidation of the corresponding secondary amine, in this case, dibutylamine (B89481), using hydrogen peroxide (H₂O₂). This method is highly favored from an environmental perspective because the primary by-product is water, which is non-toxic and easily managed. google.com The use of H₂O₂ represents a significant improvement over traditional oxidizing agents that can generate substantial and often hazardous waste streams.
To enhance the efficiency and selectivity of this oxidation, heterogeneous catalysts have been developed. These catalysts not only accelerate the reaction rate but also allow it to proceed under milder conditions, thereby lowering energy consumption.
Titanium-Silicalite Catalysts: A notable advancement is the use of titanium-silicalite as a catalyst for the oxidation of dialkylamines with hydrogen peroxide. google.com This catalyst has demonstrated high efficacy in the synthesis of N,N-dialkylhydroxylamines, offering a pathway that improves upon methods hindered by expensive reagents and the formation of numerous by-products. google.com
Nanocatalysts: Research into the synthesis of analogous compounds like N,N-diethylhydroxylamine (DEHA) has highlighted the effectiveness of nanocatalysts, such as glycerol-stabilized nano-TiO₂. ijirset.com The high surface area of nanocatalysts can lead to increased reaction yields and allows for processes to be run at lower temperatures and for shorter durations. ijirset.com For instance, the nano-TiO₂ catalyzed synthesis of DEHA was optimized to run at a mild temperature of 35°C with a reaction time of only 45 minutes. ijirset.com Such conditions represent a substantial reduction in energy input compared to conventional heating methods.
The table below summarizes the optimized conditions found for the nanocatalytic synthesis of a representative dialkylhydroxylamine.
| Parameter | Optimized Condition | Benefit |
| Catalyst | Glycerol-stabilized nano-TiO₂ | High efficiency, reusability |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Benign by-product (water) |
| Temperature | 35°C | Reduced energy consumption |
| Reaction Time | 45 minutes | Increased throughput, lower energy use |
| Solvent | Solvent-free | Eliminates solvent waste and recovery costs |
| Data derived from a study on N,N-diethyl hydroxyl amine synthesis. ijirset.com |
Solvent-Free Synthesis and Process Intensification
A major contributor to chemical waste is the use of organic solvents. Consequently, developing solvent-free synthetic routes is a primary target for waste reduction. texas.gov
Solvent-less Reactions: Conducting the oxidation of dibutylamine in the absence of a solvent offers multiple advantages. It entirely eliminates the need for purchasing, handling, and disposing of solvents, which significantly reduces both cost and environmental impact. ijirset.com Furthermore, solvent-free conditions increase the concentration of reactants, which can enhance the rate of effective collisions and improve reaction yields. ijirset.com Some methods have also explored microwave irradiation to facilitate solvent-free oxidations, further intensifying the process and reducing reaction times. researchgate.net
Process Optimization: Beyond solvent elimination, systematic process optimization is crucial. This involves adjusting key parameters such as reactant ratios, temperature, and pressure to maximize yield and minimize the formation of by-products. gd3services.com For instance, the reduction of nitrones, an alternative route to N,N-dialkylhydroxylamines, can be optimized by controlling pH to favor the desired product. thieme-connect.de
Waste Minimization and Management
A holistic approach to waste reduction involves a hierarchy of strategies, with source reduction being the most preferred option. texas.gov
Source Reduction: This principle focuses on preventing waste generation from the outset. helloentrepreneurs.com In the context of DBHA synthesis, this is achieved by selecting highly selective reaction pathways that maximize "atom economy"—the concept of incorporating the maximum amount of starting materials into the final product. nih.gov The catalytic oxidation of dibutylamine with H₂O₂ is a prime example of high atom economy.
By-product Management: Understanding the potential side reactions and decomposition pathways is essential for minimizing waste. For example, studies on the radiolysis of similar dialkylhydroxylamines show the formation of by-products like acetaldehyde (B116499) and acetic acid. researchgate.net While the context is different, this knowledge can help in designing synthetic conditions that avoid degradation and the subsequent need for complex purification steps.
Recycling and Reuse: When waste cannot be eliminated, recycling is the next best option. helloentrepreneurs.com The use of heterogeneous catalysts like titanium-silicalite or nano-TiO₂ is particularly advantageous because they can be physically separated from the reaction mixture (e.g., by filtration) and reused in subsequent batches, which aligns with waste reduction and cost-saving goals. google.comijirset.com
The following table outlines key strategies for energy efficiency and waste reduction in the synthesis of this compound and its derivatives.
| Strategy | Action | Impact on Energy & Waste |
| Catalysis | Use of heterogeneous catalysts (e.g., nano-TiO₂, titanium-silicalite) | Lowers activation energy, enabling milder reaction conditions (lower temperature/pressure), thus reducing energy consumption. Facilitates catalyst recycling, minimizing solid waste. google.comijirset.com |
| Green Reagents | Employing hydrogen peroxide (H₂O₂) as the oxidant | Generates water as the sole by-product, eliminating hazardous waste streams associated with other oxidizing agents. google.com |
| Solvent Management | Implementing solvent-free reaction conditions | Eradicates solvent-related waste, disposal costs, and the energy required for solvent recovery or incineration. ijirset.com |
| Process Intensification | Optimizing reaction parameters (temperature, time); using microwave irradiation | Reduces overall energy input per unit of product and can increase process throughput. gd3services.comresearchgate.net |
| Waste Hierarchy | Prioritizing source reduction and maximizing atom economy | Prevents waste generation at the source, leading to the most efficient use of raw materials and minimal environmental footprint. texas.gov |
By integrating these energy-efficient and waste-reducing strategies, the production of N,N-Dibutylhydroxylamine can be aligned with modern standards of sustainable chemical manufacturing, ensuring both economic viability and environmental responsibility.
Reactivity and Reaction Mechanisms of Dibutylhydroxylamine
Radical Scavenging Chemistry and Antioxidant Mechanisms
The function of antioxidants can be understood through two primary mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). researchgate.net Dibutylhydroxylamine, as a hydroxylamine (B1172632) derivative, is capable of acting as a radical scavenger through these pathways. The antioxidant action involves the donation of an electron or a hydrogen atom to a free radical, thus neutralizing it.
The electron transfer (ET) or single electron transfer (SET) pathway is a fundamental mechanism by which antioxidants neutralize radicals. nih.gov In this process, the antioxidant donates an electron to the radical species, converting the radical into an anion and the antioxidant into a radical cation. For an antioxidant, the ionization potential (IP) is a key energetic factor in evaluating its efficacy via the SET mechanism. researchgate.net A lower ionization potential facilitates the electron donation process.
While specific studies detailing the electron transfer pathways for this compound are not extensively available, the general mechanism for hydroxylamines involves the transfer of an electron from the nitrogen or oxygen lone pair to an oxidizing radical. This process is particularly relevant in polar solvents where charged intermediates are stabilized. researchgate.net The reaction can be represented as:
(C₄H₉)₂NOH + R• → [(C₄H₉)₂NOH]•⁺ + R⁻
The resulting radical cation of this compound can then undergo further reactions, such as deprotonation, to form a more stable nitroxyl (B88944) radical.
The hydrogen atom transfer (HAT) mechanism is another critical pathway for radical scavenging. nih.gov In this process, the antioxidant donates a hydrogen atom to a free radical, effectively quenching the radical and forming a new, more stable radical from the antioxidant. researchgate.net The key thermodynamic parameter governing the HAT mechanism is the O-H bond dissociation enthalpy (BDE). nih.gov A lower BDE indicates a weaker bond, making the hydrogen atom more easily abstractable by a radical and signifying a more efficient antioxidant. researchgate.net
For this compound, the HAT mechanism involves the cleavage of the O-H bond:
(C₄H₉)₂NOH + R• → (C₄H₉)₂NO• + RH
The oxidation of N,N-disubstituted hydroxylamines, including this compound, through either ET or HAT pathways, leads to the formation of persistent nitroxyl radicals (also known as nitroxides). researchgate.net These species, such as the dibutylnitroxyl radical ((C₄H₉)₂NO•), are characterized by a stable N-O bond containing an unpaired electron.
Redox Chemistry and Its Mechanistic Elucidation
This compound is an effective reducing agent, particularly in the context of nuclear fuel reprocessing where it can be used to control the oxidation states of actinides like neptunium (B1219326).
This compound has been studied for its ability to reduce Neptunium(VI) (Np(VI)) to Neptunium(V) (Np(V)). This reaction is a critical step in the PUREX process for separating neptunium from uranium and plutonium. researchgate.netresearchgate.net The reduction of Np(VI) by protonated N,N-dibutylhydroxylamine, (C₄H₉)₂NHOH⁺, proceeds via a single-electron transfer mechanism. osti.gov
The kinetics of this reduction in both perchloric acid (HClO₄) and nitric acid (HNO₃) solutions have been determined. The reaction rate is inversely proportional to the hydrogen ion concentration, indicating that the deprotonated form of this compound is the more reactive species. researchgate.net The rate equation is described as:
-d[Np(VI)]/dt = k[Np(VI)][(C₄H₉)₂NHOH⁺]/[H⁺] researchgate.net
The table below summarizes the kinetic parameters for this reaction.
| Parameter | Value in HClO₄ Solution | Value in HNO₃ Solution |
| Rate Constant (k) | 15.6 ± 1.1 min⁻¹ (at 25.5°C, μ=2) | 16.0 ± 1.0 min⁻¹ (at 26.0°C, μ=2) |
| Activation Energy (E) | 45.8 ± 0.8 kJ mol⁻¹ | 71.9 ± 0.2 kJ mol⁻¹ |
| Data sourced from Koltunov, V. S., et al. (2001). researchgate.net |
The mechanism involves the formation of an intermediate complex between the Np(VI) ion and the this compound molecule, followed by an electron transfer step that results in the formation of Np(V) and the dibutylaminoxyl radical cation.
Acidity: As demonstrated by the rate equation, the concentration of hydrogen ions ([H⁺]) has a significant impact on the reaction kinetics. researchgate.net An increase in acidity (lower pH) leads to a decrease in the reaction rate. This is because the protonated form of this compound, (C₄H₉)₂NHOH⁺, is less reactive than its neutral, deprotonated form, (C₄H₉)₂NOH. Higher acidity shifts the equilibrium towards the protonated species, thereby slowing down the reduction of Np(VI). This inverse relationship with acidity is a common feature in the reduction of metal ions by hydroxylamine derivatives. osti.gov
Ionic Strength: The ionic strength (μ) of the solution also plays a role in the reaction kinetics. The reported rate constants for the reduction of Np(VI) by this compound were determined at a constant ionic strength of μ = 2. researchgate.net In reactions involving ions, the ionic strength of the medium can affect the activity coefficients of the reactants and the transition state, thereby influencing the reaction rate. mcgill.camdpi.com For the reduction of metal ions, changes in ionic strength can alter the electrostatic interactions between the reacting species, which can either accelerate or decelerate the reaction depending on the charges of the ions involved. mdpi.comchemijournal.com While the specific study on this compound maintained a constant ionic strength, it is a critical parameter to control in kinetic studies of redox reactions in aqueous media. researchgate.net
Reduction Kinetics and Mechanisms of Metal Ions (e.g., Neptunium(VI))
Activation Energy Determination and Rate-Determining Steps
The kinetics of N,N-Dibutylhydroxylamine have been notably studied in the context of its role as a reducing agent for metallic ions, particularly in nuclear fuel reprocessing. In the reduction of Neptunium(VI) to Neptunium(V), the reaction rate is described by the equation:
-d[Np(VI)]/dt = k[Np(VI)][(C₄H₉)₂NHOH⁺]/[H⁺] researchgate.net
This rate law indicates that both Neptunium(VI) and the protonated form of this compound are involved in the rate-determining step of the reaction. The inverse dependence on the hydrogen ion concentration [H⁺] suggests that the deprotonated, neutral form of DBHA is the more reactive species.
The activation energy (Ea) for this reduction has been determined experimentally in different acidic media, highlighting the influence of the surrounding chemical environment on the reaction kinetics. These values are crucial for controlling reaction rates in industrial applications. researchgate.net
| Acid Medium | Activation Energy (Ea) | Temperature | Ionic Strength (μ) | Reference |
|---|---|---|---|---|
| HClO₄ | 45.8 ± 0.8 kJ mol⁻¹ | 25.5 °C | 2 | researchgate.net |
| HNO₃ | 71.9 ± 0.2 kJ mol⁻¹ | 26.0 °C | 2 | researchgate.net |
Formation of Nitrone and Subsequent Hydrolytic Products
A characteristic reaction of N,N-disubstituted hydroxylamines, including this compound, is their oxidation to form nitrones. chimia.chresearchgate.net This transformation involves the removal of the hydrogen atom from the hydroxyl group and a hydrogen atom from one of the α-carbon atoms of the butyl groups. This process can be achieved using various oxidizing agents.
The general reaction can be represented as: (C₄H₉)₂NOH → [Oxidation] → C₃H₇CH=N⁺(O⁻)C₄H₉
The resulting N-butyl-N-butylidenamine N-oxide is a nitrone, a versatile 1,3-dipole used in organic synthesis. chimia.ch
Nitrones are susceptible to hydrolysis, which cleaves the C=N double bond. This reaction typically regenerates a hydroxylamine and produces a carbonyl compound. nih.gov For the nitrone derived from this compound, hydrolysis would be expected to yield N-butylhydroxylamine and butanal. Studies on the related compound N,N-Diethylhydroxylamine (DEHA) during the reduction of Np(VI) show the formation of an intermediate nitrone which is subsequently hydrolyzed. rsc.org
Role as a Reductant in Organic Transformations
Contrary to the section title suggesting a role as an oxidant, N,N-Dibutylhydroxylamine functions primarily as a reducing agent (or "reductant"), readily undergoing oxidation itself. Its most prominent application in this capacity is in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing spent nuclear fuels.
In this context, DBHA is used as a "salt-free" reductant to selectively reduce higher oxidation states of actinides. researchgate.net Specifically, it is effective in reducing Neptunium(VI) to Neptunium(V). researchgate.netrsc.orgresearchgate.net This valence state change is critical for separating neptunium from uranium and plutonium streams, as Np(V) is significantly less extractable by the organic solvent (tributyl phosphate) used in the process. researchgate.net The reaction proceeds via a single-electron transfer mechanism. osti.gov
Thermal and Radiolytic Decomposition Pathways
The stability of this compound is compromised by exposure to high temperatures and ionizing radiation, leading to decomposition through distinct chemical pathways.
Kinetic Studies of Thermal Decomposition
Kinetic studies on the thermal decomposition of N,N-dialkylhydroxylamines are critical for ensuring safe handling and storage. For the closely related compound N,N-Diethylhydroxylamine (DEHA), thermal decomposition becomes a significant factor at temperatures above 130°C. smolecule.com Calorimetric measurements show that the global enthalpy of decomposition for DEHA increases with temperature, reaching 8 kJ per gram at 150°C. smolecule.com This suggests that this compound likely exhibits similar thermal instability in this temperature range. The primary steps in the decomposition of hydroxylamines involve hydrogen abstraction. nih.govresearchgate.net
Influence of Temperature and Media on Decomposition Products (e.g., NOx, NH₃)
The products of thermal decomposition for N,N-dialkylhydroxylamines are highly dependent on temperature. Studies on N,N-Diethylhydroxylamine (DEHA) reveal two main decomposition pathways. aiche.org
Low Temperatures (< 500 °C): At lower temperatures, decomposition tends to produce nitrogen oxides (NOx). aiche.org
High Temperatures (> 500 °C): At the elevated temperatures typical of steam cracking processes, ammonia (B1221849) (NH₃) becomes the predominant nitrogen-containing product. aiche.org
For the parent compound hydroxylamine, thermal runaway decomposition in aqueous solution yields a mixture of gaseous products, including ammonia (NH₃), nitrogen (N₂), nitrous oxide (N₂O), and small amounts of nitrogen monoxide (NO). researchgate.netescholarship.org It is expected that this compound follows a similar pattern, with the specific ratio of products being influenced by temperature and the presence of other substances in the medium.
Radiolytic Stability and Formation of Radiolytic By-products
In applications such as nuclear fuel reprocessing, this compound is exposed to intense ionizing radiation. The stability of the molecule under these conditions is crucial for process efficiency. Studies on its analog, N,N-Diethylhydroxylamine (DEHA), provide insight into the radiolytic behavior of this class of compounds.
DEHA is considered relatively stable against gamma radiation. researchgate.net However, prolonged exposure leads to degradation. The by-products formed depend on the medium. In aqueous solutions, radiolysis of DEHA generates gaseous products including hydrogen, methane, and ethene. chemicalbook.com In nitric acid solutions, which are relevant to the PUREX process, the main radiolytic products have been identified. chemicalbook.comresearchgate.net
| Radiolytic By-product of DEHA (in HNO₃) | Reference |
|---|---|
| Hydrogen | chemicalbook.com |
| Acetaldehyde (B116499) | chemicalbook.com |
| Acetic Acid | chemicalbook.com |
| Nitrous Acid | chemicalbook.com |
Under radiation, DEHA can also degrade to form various light hydrocarbons. smolecule.com These degradation products can potentially interfere with the delicate chemical balances in solvent extraction processes.
Precursor Chemistry to Reactive Intermediates (e.g., Nitrenium Ions)
The reactivity of N,N-dibutylhydroxylamine allows it to serve as a precursor to various reactive intermediates upon oxidation. The specific intermediate formed is largely dependent on the oxidant used and the reaction conditions. The primary pathways involve one-electron or two-electron oxidation processes, leading to the formation of species such as aminoxyl radicals, nitrones, and potentially, under specific conditions, nitrenium ions.
The oxidation of N,N-dialkylhydroxylamines, such as this compound, is a well-established method for the formation of nitrones. This transformation is a two-electron oxidation process. A variety of oxidizing agents have been successfully employed for this purpose, leading to the corresponding nitrone products in good to excellent yields. The general mechanism involves the initial oxidation of the hydroxylamine to an intermediate that subsequently eliminates a proton from the α-carbon.
While the formation of nitrones is a common outcome, the initial step in the oxidation of N,N-dialkylhydroxylamines can involve a one-electron transfer, leading to the formation of a dibutylaminoxyl radical (a type of nitroxide radical). These radicals are relatively stable and can be detected using techniques such as electron spin resonance (ESR) spectroscopy. Further oxidation of the aminoxyl radical can then lead to the nitrone.
The generation of nitrenium ions (R₂N⁺) from N,N-dibutylhydroxylamine is less commonly documented and is considered a more challenging transformation. Nitrenium ions are highly reactive, electron-deficient species. Their formation from hydroxylamine derivatives would require a formal two-electron oxidation with the loss of a hydroxide (B78521) ion. While direct evidence for the formation of a simple dialkylnitrenium ion from N,N-dibutylhydroxylamine is scarce in the literature, analogous transformations for other amine derivatives under specific conditions, such as electrochemical oxidation, have been reported. For instance, the electrochemical oxidation of certain diarylamines has been shown to proceed through a radical cation intermediate to form a nitrenium ion. nih.gov This suggests that under sufficiently strong oxidizing conditions, a similar pathway might be accessible for this compound, likely proceeding through an initial one-electron oxidation to a radical cation.
Table 1: Oxidizing Agents for the Conversion of N,N-Dialkylhydroxylamines to Nitrones
| Oxidizing Agent | Reaction Conditions | Product | Yield (%) |
| Manganese Dioxide (MnO₂) | Varies (e.g., reflux in solvent) | Nitrone | Good to Excellent |
| Mercury(II) Oxide (HgO) | Typically in an inert solvent | Nitrone | High |
| 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO) | Catalytic amounts with a co-oxidant | Nitrone | Good |
| Hypervalent Iodine Reagents (e.g., IBX) | Mild conditions, various solvents | Nitrone | High |
Table 2: Potential Reactive Intermediates from the Oxidation of this compound
| Intermediate | Formation Pathway | Method of Detection/Characterization | Notes |
| Dibutylaminoxyl Radical | One-electron oxidation | Electron Spin Resonance (ESR) Spectroscopy | A relatively stable radical intermediate. |
| Nitrone | Two-electron oxidation and deprotonation | NMR, IR, Mass Spectrometry | Common and stable oxidation product. |
| Dibutylaminium Radical Cation | One-electron oxidation | Electrochemical methods, Mass Spectrometry | A potential initial intermediate in strong oxidation. |
| Dibutylnitrenium Ion | Two-electron oxidation (speculative) | Mass Spectrometry (for analogous systems) | Highly reactive; formation from this compound is not well-documented but may be possible under specific conditions. |
Applications in Chemical Research and Materials Science
Role as a Polymerization Inhibitor and Stabilizer
Dibutylhydroxylamine is widely recognized for its ability to control and prevent unwanted polymerization and degradation in various materials. This property is crucial in both the synthesis and preservation of polymers.
This compound functions as an effective inhibitor in the free-radical polymerization of vinyl and diene monomers, such as styrene and butadiene, which are foundational components in the production of synthetic rubbers and plastics. mdpi.comjlu.edu.cn The primary mechanism of inhibition involves the termination of growing polymer chains by acting as a radical scavenger. patsnap.com
The core of its inhibitory action lies in the hydroxylamine (B1172632) functional group. During polymerization, highly reactive free radicals propagate the polymer chain. This compound donates a hydrogen atom from its hydroxyl group to these propagating radicals. This transfer neutralizes the radical, effectively terminating the chain growth. The resulting this compound-derived radical is significantly less reactive and does not readily initiate new polymer chains, thus halting the polymerization process. In some systems, particularly in the presence of oxygen, it is believed that hydroxylamines can also form stable nitroxide radicals, which are also potent radical scavengers. core.ac.uk
| Monomer Type | Inhibition Mechanism | Key Function of this compound |
| Vinyl Monomers (e.g., Styrene) | Free-radical scavenging | Hydrogen donation to terminate propagating polymer chains |
| Diene Monomers (e.g., Butadiene) | Chain termination | Neutralization of growing polymer radicals |
Beyond inhibiting the initial polymerization, this compound also serves as a stabilizer, protecting polymers from degradation caused by free radicals. researchgate.net Polymers are often exposed to environmental factors like heat, light, and oxygen, which can initiate the formation of free radicals. These radicals can lead to chain scission, cross-linking, and a general deterioration of the polymer's mechanical and physical properties. safic-alcan.com
As a stabilizer, this compound functions as an antioxidant. It intercepts the free radicals, such as alkyl and peroxy radicals, that are formed during the degradation process. nih.govchimia.ch By scavenging these reactive species, it prevents the cascade of degradation reactions, thereby extending the service life of the polymer. pqri.org This stabilizing effect is crucial for maintaining the integrity and durability of a wide range of polymeric materials.
In industrial settings, particularly in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR), it is often necessary to stop the polymerization reaction at a specific monomer conversion to achieve the desired polymer properties. rubbernews.com this compound is employed as a "short-stopper" in these emulsion polymerization processes. google.comgoogle.com
Once the desired conversion level is reached, this compound is introduced into the reaction mixture. It rapidly terminates the growing polymer chains by scavenging the free radicals, effectively halting the polymerization. rubbernews.comgoogle.com This ensures that the final product has the intended molecular weight and physical characteristics. This compound is particularly valued in this application for its effectiveness and its role in producing high-quality synthetic latices. google.com In some formulations, it is used in combination with other hydrophilic short-stoppers to provide both efficient reaction termination and subsequent stabilization of the latex. google.com
| Application | Role of this compound | Industrial Relevance |
| Short-stopping | Terminates polymerization at a target conversion | Control of polymer properties in SBR and NBR production |
| Latex Stabilization | Prevents further polymerization during storage and processing | Ensures the quality and stability of synthetic rubber latices |
Utility in Advanced Organic Synthesis
The chemical reactivity of this compound also lends itself to specialized applications in advanced organic synthesis, where it can act as both a reducing agent and a source of nitrogen for the formation of new chemical bonds.
This compound exhibits reducing properties, enabling it to donate electrons to other molecules in a chemical reaction. One notable application is the selective reduction of quinones to quinols. nih.gov This transformation is significant in organic synthesis as quinones are a class of compounds involved in various biological and chemical processes. The ability to selectively reduce them under specific conditions allows for the controlled synthesis of more complex molecules. The reducing power of hydroxylamines stems from their ability to be oxidized, making them effective reagents for specific reduction reactions where harsh reducing agents might affect other functional groups in the molecule.
In the field of organic synthesis, the formation of carbon-nitrogen bonds is a fundamental process. This compound, as a derivative of hydroxylamine, can function as an electrophilic aminating reagent. wikipedia.orgnih.gov Electrophilic amination involves the reaction of a nucleophilic carbon source, such as a carbanion, with an electrophilic nitrogen source to create a new C-N bond. wikipedia.org
Hydroxylamine derivatives are used for this purpose because the oxygen atom attached to the nitrogen makes the nitrogen atom electron-deficient and thus electrophilic. nih.govrsc.org This allows the nitrogen atom to be attacked by a nucleophile, leading to the introduction of an amino group into the target molecule. This methodology is a valuable tool for the synthesis of various nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov
Coordination Chemistry and Speciation Control
The chemistry of N,N-dialkylhydroxylamines is significantly influenced by the lone pair of electrons on both the nitrogen and oxygen atoms, which allows them to act as ligands, forming coordination complexes with various metal ions. This ability to chelate metals, combined with their redox activity, makes them crucial for controlling the oxidation states of metals in solution, a process known as speciation control.
Complexation with Metal Ions and Its Impact on Redox Behavior
N,N-dialkylhydroxylamines can coordinate with metal ions, influencing their electronic properties and redox potentials. While specific studies on N,N-dibutylhydroxylamine complexes are not extensively detailed, research on analogous compounds provides insight into the coordination behavior of this functional group.
For instance, studies on N,N'-diethylhydroxylamine (DEHA) have explored the redox processes that occur in its systems with iron(III) chloride and copper(II) chloride. In acetonitrile, the FeCl₃-DEHA system leads to the formation of iron(II,III) complexes. researchgate.net Similarly, hydroxylaminato ligands, which are the deprotonated form of hydroxylamines, have been shown to form stable complexes with a range of actinide ions, including Neptunium(IV), Plutonium(IV), and Americium(III). rsc.orgnih.gov
In one study, the ligand N-tert-butyl-N-(pyridin-2-yl)hydroxylaminato demonstrated a remarkable ability to influence the redox state of plutonium. When a Pu(III) precursor was reacted with the ligand, it was oxidized to Pu(IV) upon complexation, forming a stable Pu(IV) complex. rsc.orgnih.gov Electrochemical analysis of this Pu(IV) complex showed a large negative reduction potential required to access the Pu(III) state, indicating significant stabilization of the +4 oxidation state by the hydroxylaminato ligand. rsc.orgnih.gov This stabilization of specific, higher oxidation states through complexation is a key feature of hydroxylamine-derived ligands and is critical for their application in separation processes.
Control of Actinide Oxidation States in Separation Processes
A primary application of N,N-dialkylhydroxylamines is in the advanced nuclear fuel cycle, specifically within the Plutonium Uranium Reduction Extraction (PUREX) process. wikipedia.org This process is the standard method for separating and recovering uranium and plutonium from used nuclear fuel. wikipedia.org N,N-dialkylhydroxylamines, particularly N,N-diethylhydroxylamine (DEHA), are employed as "salt-free" reducing agents. rsc.orgresearchgate.netchemicalbook.com The term "salt-free" is advantageous because the degradation products are primarily gaseous or volatile, minimizing the addition of solid waste to the high-level waste stream.
In the PUREX process, used nuclear fuel is dissolved in nitric acid. Both Uranium, as the uranyl ion (UO₂²⁺, U(VI)), and Plutonium (as Pu⁴⁺, Pu(IV)) are then extracted from this aqueous solution into an organic solvent phase containing tributyl phosphate (B84403) (TBP). wikipedia.org Other fission products and minor actinides largely remain in the aqueous phase. wikipedia.org
To separate plutonium from uranium, the organic phase is treated with an N,N-dialkylhydroxylamine reductant. The dialkylhydroxylamine selectively reduces Pu(IV) to Pu(III) and, advantageously, also reduces Neptunium(VI) to Neptunium(V). rsc.orgresearchgate.net The resulting Pu(III) and Np(V) ions are significantly less soluble in the organic TBP phase and are consequently stripped back into a fresh aqueous solution. wikipedia.orgresearchgate.net Meanwhile, U(VI) is not reduced and remains complexed in the organic phase, achieving an effective separation. wikipedia.org This control over the specific oxidation states of the actinides is fundamental to the success of the separation chemistry.
The key redox reactions involving an N,N-dialkylhydroxylamine (represented as R₂NOH) in this process are summarized in the table below.
| Actinide | Initial Oxidation State (in Organic Phase) | Reductant | Final Oxidation State (in Aqueous Phase) | Governing Reaction |
| Plutonium | Pu(IV) | R₂NOH | Pu(III) | 2Pu⁴⁺ + 2R₂NOH → 2Pu³⁺ + 2R₂NO• + 2H⁺ |
| Neptunium (B1219326) | Np(VI) | R₂NOH | Np(V) | 2NpO₂²⁺ + R₂NOH + H₂O → 2NpO₂⁺ + R₂NO• + 3H⁺ |
| Uranium | U(VI) | R₂NOH | U(VI) | No reaction |
This table illustrates the selective reduction of Plutonium and Neptunium, which facilitates their separation from Uranium in the PUREX process.
The use of N,N-diethylhydroxylamine has been shown to be technically feasible for the simultaneous separation of both neptunium and plutonium from uranium in a single process step. researchgate.netchemicalbook.com
Spectroscopic and Computational Characterization of Dibutylhydroxylamine
Spectroscopic Analysis Methods
Spectroscopic analysis is fundamental to the characterization of Dibutylhydroxylamine, offering non-destructive ways to probe its molecular structure and the presence of any radical derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the connectivity and chemical environment of the atoms can be constructed.
The ¹H and ¹³C NMR spectra of N,N-dialkylhydroxylamines provide key information for structural confirmation. While specific high-resolution spectral data for N,N-dibutylhydroxylamine is not widely published, the expected chemical shifts and splitting patterns can be inferred from analogous compounds like N,N-diethylhydroxylamine.
In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the four carbon atoms of the butyl chains, as well as a signal for the hydroxyl proton. The protons on the α-carbon (adjacent to the nitrogen) would be the most deshielded, appearing at the highest chemical shift among the alkyl protons due to the electronegativity of the nitrogen and oxygen atoms. The signals for the β, γ, and δ protons would appear at progressively lower chemical shifts. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., triplets and sextets), allowing for the assignment of each signal to its respective position in the butyl chain.
The ¹³C NMR spectrum is simpler, typically showing a single peak for each chemically non-equivalent carbon atom. savemyexams.com For this compound, four distinct signals corresponding to the four carbon atoms of the butyl chain would be anticipated. Similar to the proton spectrum, the α-carbon would resonate at the highest chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is predictive and based on the analysis of similar N,N-dialkylhydroxylamines.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| N-CH₂- | ~2.7 - 2.9 | Triplet |
| -CH₂-CH₂-N | ~1.4 - 1.6 | Sextet |
| -CH₂-CH₃ | ~1.3 - 1.5 | Sextet |
| -CH₃ | ~0.9 - 1.0 | Triplet |
| O-H | Variable | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general ¹³C chemical shift ranges for alkanes and amines. oregonstate.edu
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-C H₂- | 50 - 60 |
| -C H₂-CH₂-N | 28 - 32 |
| -C H₂-CH₃ | 19 - 23 |
| -C H₃ | 13 - 15 |
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, multidimensional NMR techniques are employed. For a molecule like this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY would reveal the ¹H-¹H coupling network, confirming the connectivity of the protons within the butyl chains.
HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.
Nuclear Quadrupole Coupling (NQC) arises from the interaction between the nuclear electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the electric field gradient (EFG) at the nucleus. For this compound, the ¹⁴N nucleus (I=1) possesses a quadrupole moment, making it suitable for NQC studies, typically conducted in the solid state or gas phase using techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy or high-resolution rotational spectroscopy. unibo.itresearchgate.net
Table 3: Nuclear Quadrupole Coupling Constants for the ¹⁴N Nucleus in N,N-diethyl(2H)hydroxylamine This data is for a related compound and serves as a reference for the expected values in this compound. unibo.it
| NQC-Tensor Component | Value (MHz) |
| χN.xx | 0.71 |
| χN.yy | 5.90 |
| χN.zz | -6.61 |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is the primary method for studying the dibutylnitroxide radical, which is the one-electron oxidation product of this compound.
The EPR spectrum of the dibutylnitroxide radical provides definitive proof of its existence and allows for its quantification. The spectrum is characterized by its g-factor and hyperfine coupling constants. For nitroxide radicals, the spectrum is dominated by the hyperfine interaction between the unpaired electron and the ¹⁴N nucleus (I=1). This interaction splits the EPR signal into three equally intense lines.
The hyperfine coupling constant (aN) is a measure of the strength of this interaction and is sensitive to the electronic environment of the nitroxide group. The g-factor provides information about the electronic structure of the radical. Detailed EPR analyses have been conducted on similar species, such as the di-t-butyl nitroxide radical. rsc.org For the dibutylnitroxide radical in solution, a characteristic three-line spectrum is expected.
Table 4: Typical EPR Parameters for Dialkylnitroxide Radicals in Solution These are typical values; specific values for the dibutylnitroxide radical may vary depending on the solvent and temperature.
| Parameter | Typical Value | Information Provided |
| g-factor | ~2.006 | Electronic structure of the radical center |
| aN (¹⁴N hyperfine coupling constant) | 1.4 - 1.6 mT (14-16 Gauss) | Spin density on the nitrogen nucleus |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Kinetic Measurements of Radical Scavenging Activity
This compound, like other N,N-dialkylhydroxylamines, functions as an effective radical scavenger and antioxidant. guidechem.com Its activity is primarily attributed to the hydrogen atom of the hydroxyl group, which can be donated to neutralize free radicals, thus terminating radical chain reactions. researchgate.net The antioxidant mechanism of hydroxylamines is hypothesized to involve their conversion to stable nitroxide radicals. researchgate.net
The radical scavenging efficiency of compounds like this compound is quantified through kinetic measurements. These studies typically monitor the rate at which the antioxidant neutralizes a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or inhibits the oxidation of a substrate. The reaction kinetics can be followed spectrophotometrically by observing the decay of a colored radical species.
The primary mechanism for radical scavenging by hydroxylamines is Hydrogen Atom Transfer (HAT), where the hydroxyl hydrogen is transferred to the radical. A competing mechanism is Single Electron Transfer (SET), where an electron is first transferred from the hydroxylamine (B1172632) to the radical. mdpi.com The rate constant (k) is a key parameter derived from these measurements, indicating the intrinsic reactivity of the antioxidant toward a specific radical. Higher rate constants signify more efficient scavenging activity. nih.govresearchgate.net While specific kinetic data for this compound is not extensively published, the table below provides representative rate constants for the reaction of similar antioxidants with various biologically relevant radicals.
| Antioxidant Type | Radical Species | Rate Constant (k) (M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|
| Phenolic Antioxidant | Hydroxyl Radical (HO•) | ~10⁹ - 10¹⁰ | HAT/Addition |
| Hydroxylamine Analog | Peroxyl Radical (ROO•) | ~10⁴ - 10⁶ | HAT |
| Phenolic Antioxidant | Superoxide Radical (O₂•⁻) | ~10⁵ | HAT/SET |
| Hydroxylamine Analog | DPPH• | ~10³ - 10⁵ | HAT/SET |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of this compound by identifying its functional groups and probing its molecular structure. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, which must induce a change in the molecular dipole moment. Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light, providing information on vibrational modes that cause a change in the molecule's polarizability.
The most prominent feature is the O-H stretching vibration, which typically appears as a broad band in the high-frequency region of the IR spectrum. The C-H stretching vibrations of the butyl chains are observed just below 3000 cm⁻¹. The C-N and N-O stretching vibrations, along with various bending modes (scissoring, wagging, twisting) of the CH₂ and CH₃ groups, populate the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. A tentative assignment of the principal vibrational modes for this compound is presented below, based on established group frequencies and data from analogous compounds. nist.govresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretching | -OH |
| 2965 - 2850 | C-H Asymmetric & Symmetric Stretching | -CH₃, -CH₂ |
| 1470 - 1450 | C-H Bending (Scissoring) | -CH₂ |
| 1380 - 1370 | C-H Bending (Umbrella) | -CH₃ |
| 1260 - 1000 | C-N Stretching | -N(C₄H₉)₂ |
| 1000 - 850 | N-O Stretching | -N-O- |
| 900 - 700 | O-H Bending (Out-of-plane) | -OH |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
For this compound (C₈H₁₉NO), the nominal molecular weight is 145 atomic mass units. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) at m/z 145. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
The fragmentation pattern is highly dependent on the molecular structure. For N,N-dialkylhydroxylamines, a predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable as it leads to the formation of a stable, resonance-stabilized cation. In the case of this compound, the most significant α-cleavage event is the loss of a propyl radical (•C₃H₇), resulting in a highly abundant fragment ion at m/z 102. This ion is often the base peak in the spectrum. Other fragmentation pathways include the loss of other alkyl fragments or the hydroxyl group. The mass spectrum of the analog N,N-diethylhydroxylamine shows a base peak at m/z 74, corresponding to the α-cleavage loss of a methyl radical. nist.gov
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 145 | [C₈H₁₉NO]⁺• | - | Molecular Ion (M⁺•) |
| 128 | [C₈H₁₈N]⁺ | •OH | Loss of hydroxyl radical |
| 102 | [C₅H₁₂NO]⁺ | •C₃H₇ | α-Cleavage (loss of propyl radical) |
| 88 | [C₄H₁₀NO]⁺ | •C₄H₉ | Loss of butyl radical |
| 57 | [C₄H₉]⁺ | •C₄H₁₀NO | Butyl cation |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Fluorescence spectroscopy measures the emission of light from a molecule that has been excited to a higher electronic state.
Simple saturated N,N-dialkylhydroxylamines, such as this compound, lack the extensive conjugated π-systems that act as chromophores responsible for strong absorption in the 200–800 nm range. Consequently, this compound is not expected to exhibit significant absorbance in the near-UV or visible regions. Its electronic transitions, corresponding to n → σ* (non-bonding to sigma antibonding) excitations, occur at shorter wavelengths in the far-UV region (<200 nm), which is not routinely accessible with standard spectrophotometers.
Due to the absence of a suitable fluorophore and its structural simplicity, this compound is not expected to be fluorescent. Molecules that fluoresce typically contain rigid, planar, and extended conjugated systems, features that are absent in this compound.
Although this compound itself is not readily analyzed by direct UV-Vis spectroscopy, the technique is invaluable for studying its chemical reactions, particularly its radical scavenging kinetics. For instance, in the DPPH assay, the progress of the scavenging reaction is monitored by the decrease in absorbance of the deep-purple DPPH radical at its λ_max (approximately 517 nm) as it is neutralized by the antioxidant.
Theoretical and Quantum Chemical Investigations
Theoretical and quantum chemical investigations provide profound insights into the molecular properties of this compound that are often difficult to probe experimentally. Methods such as Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. figshare.comresearchgate.net
For a flexible molecule like this compound, computational methods can identify various stable conformers and calculate their relative energies. Studies on the analogous N,N-diethylhydroxylamine (DEHA) have shown that multiple conformers exist, characterized by the orientation of the hydroxyl hydrogen and the alkyl chains. researchgate.net Similar calculations for this compound would predict the most stable arrangement of its butyl groups and the orientation of the O-H bond.
Quantum chemical calculations are also essential for understanding reactivity, such as radical scavenging activity. The bond dissociation energy (BDE) of the O-H bond is a critical parameter that can be calculated to predict the ease of hydrogen atom donation. A lower BDE generally correlates with higher antioxidant activity. Furthermore, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be computed to understand ionization processes and electron transfer capabilities. researchgate.net Theoretical calculations can also be used to simulate and assign vibrational (IR/Raman) and electronic (UV-Vis) spectra, aiding in the interpretation of experimental data. mdpi.com
| Parameter | Description | Typical Calculated Value | Relevance |
|---|---|---|---|
| O-H Bond Dissociation Energy | Energy required to homolytically cleave the O-H bond. | 75 - 85 kcal/mol | Predicts antioxidant activity (HAT mechanism). |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.5 to -9.5 eV | Relates to ionization potential and electron-donating ability (SET mechanism). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.0 to +2.0 eV | Relates to electron affinity. |
| O-H Stretch Frequency | Calculated vibrational frequency for the O-H bond stretch. | ~3650 cm⁻¹ (harmonic) | Correlates with experimental IR/Raman spectra. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is based on the Hohenberg-Kohn theorems, which state that the energy of a system in its ground state is a unique functional of its electron density. mpg.de This approach is computationally more feasible than traditional wave-function-based methods, allowing for the analysis of larger and more complex molecules. mpg.de
For this compound, DFT calculations are employed to determine its fundamental electronic properties. The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.
Key parameters derived from DFT analysis include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. nih.gov Local reactivity can be analyzed using tools like Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
These calculations provide a comprehensive picture of the molecule's electronic character and predict its behavior in chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Dialkylhydroxylamine Note: This table is for illustrative purposes to show the type of data generated by DFT calculations. Specific values for this compound require dedicated computational studies.
| Parameter | Description | Exemplary Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.7 eV |
| Dipole Moment | Measure of the net molecular polarity | 1.5 Debye |
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational modeling, particularly through the exploration of Potential Energy Surfaces (PES), provides a detailed map of a reaction's progress. researchgate.netwayne.edu A PES is a mathematical or graphical representation of a molecule's potential energy as a function of its geometry. libretexts.org
For a reaction involving this compound, the PES connects the reactant(s) and product(s) through a path of minimum energy. Key features of the PES that are computationally determined include:
Stationary Points: These are points on the PES where the net force on the atoms is zero. They correspond to stable molecules (reactants, products, intermediates) which are local minima, and transition states, which are saddle points on the surface. libretexts.org
Transition States (TS): A transition state represents the highest energy point along the lowest energy path between a reactant and a product. wayne.edu Its structure and energy are critical for determining the reaction's activation energy and, consequently, its rate.
Reaction Pathways: By mapping the path from reactants through a transition state to products, known as the Intrinsic Reaction Coordinate (IRC), chemists can visualize the precise geometric changes that occur during a reaction. researchgate.net
For this compound, this modeling could be applied to understand its decomposition mechanisms, its role as a radical scavenger, or its oxidation pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. researchgate.net
Prediction and Analysis of Bond Dissociation Enthalpies
Bond Dissociation Enthalpy (BDE) is the standard enthalpy change required to break a specific covalent bond homolytically in the gas phase, yielding two radical fragments. ucsb.edu It is a direct measure of bond strength and a critical parameter for predicting the course of chemical reactions, particularly those involving radical mechanisms such as thermal decomposition and antioxidant activity.
For this compound, ((CH₃CH₂CH₂CH₂)₂NOH), several key BDEs can be computationally predicted. The most significant are typically:
O-H Bond Dissociation Enthalpy: The strength of this bond is crucial for the molecule's function as a hydrogen atom donor in antioxidant or radical scavenging processes.
N-O Bond Dissociation Enthalpy: Cleavage of this bond is often a primary initiation step in the thermal decomposition of hydroxylamines.
C-N Bond Dissociation Enthalpy: The strength of the bond between the nitrogen and the butyl groups is also relevant to potential decomposition pathways.
Computational methods, including DFT, are used to calculate the BDE by determining the difference between the sum of the enthalpies of the resulting radicals and the enthalpy of the parent molecule. Accurate prediction of BDEs helps in assessing the thermal stability of this compound and its likely initial steps of degradation.
Table 2: Key Bonds in this compound for BDE Analysis Note: This table lists the bonds of interest for BDE calculations. The values are not provided as they require specific computational studies.
| Bond | Description |
|---|---|
| (Bu)₂N-OH | Nitrogen-Oxygen bond |
| (Bu)₂NO-H | Oxygen-Hydrogen bond |
| Bu-N(Bu)OH | Carbon-Nitrogen bond |
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule is not static. Due to rotation around single bonds, a molecule like this compound can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities.
Computational methods systematically explore the potential energy surface by rotating key dihedral angles (e.g., around the C-N and N-O bonds) to locate all energy minima, which correspond to stable conformers. The results of this analysis provide the geometry and relative population of each conformer at a given temperature.
Furthermore, these models are used to study intermolecular interactions. For this compound, the hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor. Computational studies can model the formation of dimers or larger clusters, quantifying the strength and geometric preferences of these hydrogen bonds. Understanding these interactions is essential for predicting the physical properties of the compound in condensed phases, such as its boiling point and solubility.
Kinetic Modeling of Complex Reaction Systems
A kinetic model for this compound would consist of:
A Reaction Mechanism: A comprehensive list of all plausible elementary reactions, including initiation (bond breaking), hydrogen abstraction, radical combination, and disproportionation steps.
Rate Constants: For each reaction, a rate constant is required, which is typically calculated using transition state theory combined with energies obtained from quantum chemical calculations. These constants are highly dependent on temperature.
A System of Differential Equations: The concentration changes of all species (reactants, intermediates, products) over time are described by a set of coupled ordinary differential equations based on the reaction mechanism.
Solving these equations numerically allows for the prediction of the concentration profiles of various products under different conditions (e.g., temperature and pressure). Such models are invaluable for assessing chemical stability and predicting the formation of desired or undesired products in industrial processes. For example, studies on the thermal decomposition of DEHA show that different products like NO or NH₃ can be formed depending on the temperature, a behavior that kinetic modeling can predict. aiche.org
Future Research Directions and Emerging Areas
Development of Novel Dibutylhydroxylamine-Based Reagents
A significant area of future research lies in the development of novel reagents derived from or based on the this compound scaffold. The primary driver for this research is the need for highly selective and efficient reagents in specialized chemical processes, most notably in the reprocessing of spent nuclear fuel.
Research Findings:
DBHA and its analogues, such as N,N-diethylhydroxylamine (DEHA), are classified as "salt-free" reducing agents. iaea.orgresearchgate.net This is a critical advantage in the nuclear industry's PUREX (Plutonium and Uranium Recovery by Extraction) process, which aims to separate plutonium and neptunium (B1219326) from uranium. researchgate.netresearchgate.net Traditional reducing agents often generate salt waste, which complicates radioactive waste management. iaea.org In contrast, the oxidation products of DBHA are primarily organic molecules and gases, minimizing the generation of secondary saline waste. iaea.org
Kinetic studies have shown that disubstituted hydroxylamines like DBHA can selectively reduce Np(VI) to the less extractable Np(V) state at a high rate, facilitating its separation from uranium and plutonium. iaea.orgresearchgate.netrsc.orgresearchgate.net The rate-determining step in this reduction is believed to be the decomposition of an activated complex that involves a nitroxyl (B88944) radical. researchgate.net The reaction kinetics for the reduction of Pu(VI) and Np(VI) with N,N-dibutylhydroxylamine in tributyl phosphate (B84403) (TBP) solutions have been described by the following equation: -d[Np(VI)]/dt = k[Np(VI)][(C₄H₉)₂NOH]/[HNO₃]⁰·⁷ researchgate.net
Future work is focused on synthesizing new derivatives of DBHA with modified alkyl chains to fine-tune their solubility, stability, and reduction potential for even greater efficiency and selectivity in advanced fuel cycles. rsc.orgresearchgate.netresearchgate.net
| Hydroxylamine (B1172632) Reagent | Key Application | Primary Advantage | Relevant Research Finding |
|---|---|---|---|
| N,N-Dibutylhydroxylamine (DBHA) | Reduction of Np(VI) and Pu(VI) in TBP solutions | Salt-free reagent, good kinetic performance | Kinetics studied for Np(VI) reduction in undiluted TBP. researchgate.netresearchgate.net |
| N,N-Diethylhydroxylamine (DEHA) | Separation of Pu and Np from U in PUREX process | Relatively stable against radiation, salt-free. researchgate.net | Main radiolytic products are hydrogen, acetaldehyde (B116499), and acetic acid. researchgate.netresearchgate.net |
| N,N-Dimethylhydroxylamine (DMHA) | Salt-free reductant in spent fuel reprocessing | Low radiolytic rate at expected operational doses. researchgate.net | Investigated as one of several potential reducing reagents for Np(VI). researchgate.netresearchgate.net |
Advanced Mechanistic Studies of Radical Processes
While the involvement of radical intermediates in DBHA reactions is known, a detailed, quantitative understanding of these processes is still emerging. Advanced mechanistic studies are crucial for optimizing existing applications and discovering new ones.
Research Findings:
Future research will likely employ a combination of experimental and computational techniques to elucidate these radical pathways. Experimental approaches may include:
Radical Trapping Experiments: Using agents like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) to intercept and identify transient radical species, confirming their role in the reaction mechanism. researchgate.net
Kinetic Isotope Effect Studies: Replacing specific hydrogen atoms with deuterium (B1214612) to determine which bonds are broken in the rate-determining step.
Advanced Spectroscopy: Utilizing techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to directly observe and characterize radical intermediates.
Computational chemistry, particularly Density Functional Theory (DFT), will be invaluable. rsc.org DFT calculations can map the potential energy surfaces of reaction pathways, identify transition states, and calculate activation barriers for different proposed mechanisms, such as hydrogen atom transfer (HAT) versus electron transfer (ET). rsc.orgnih.gov Such studies can clarify the precise nature of the active species and the factors governing reaction selectivity. nih.gov
| Mechanistic Question | Advanced Technique | Anticipated Insight |
|---|---|---|
| What is the exact structure of the transient radical? | Electron Paramagnetic Resonance (EPR) Spectroscopy | Direct observation and characterization of the nitroxyl radical. |
| Is the reaction initiated by Hydrogen Atom Transfer (HAT) or Electron Transfer (ET)? | Density Functional Theory (DFT) Calculations | Comparison of activation energies for competing pathways to identify the most favorable mechanism. rsc.orgnih.gov |
| Which C-H bond is broken during oxidation of the butyl groups? | Kinetic Isotope Effect (KIE) Studies | Pinpointing the specific site of initial oxidation on the DBHA molecule. |
| What is the complete sequence of elementary steps in the reaction? | Global Kinetic Analysis / Numerical Integration | Deconvolution of complex spectroscopic data to reveal multi-step reaction pathways and intermediates. rsc.org |
Expansion of Green Chemistry Approaches in Industrial Scale Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com this compound is well-positioned for an expanded role within this framework, both as a product of greener synthesis and as a green reagent itself.
Research Findings:
The primary existing green application of DBHA is its role as a salt-free reagent in nuclear reprocessing, which aligns with the green chemistry principle of waste prevention. iaea.orgacs.org However, the focus is now expanding to the entire lifecycle of the compound. Future research will likely target the industrial-scale synthesis of DBHA itself. Traditional synthetic routes for hydroxylamines may involve harsh reagents or produce significant waste streams. Emerging green approaches could include:
Catalytic Processes: Developing catalytic systems that are more efficient and selective, replacing stoichiometric reagents. purkh.comijnc.ir
Use of Renewable Feedstocks: Investigating pathways to synthesize DBHA or its precursors from biomass-derived starting materials instead of petrochemicals. purkh.comjocpr.com
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. mdpi.comjocpr.com
Biocatalysis: Using enzymes to perform specific chemical transformations under mild conditions, which can offer high selectivity and reduce the need for protecting groups. acs.orgrsc.org
Beyond its synthesis, the application of DBHA as a green polymerization inhibitor presents another significant opportunity. google.comgoogle.com It can prevent the unwanted polymerization of reactive monomers like styrenes and methacrylates during synthesis, purification, and storage, often replacing more toxic or less efficient inhibitors. google.comgoogle.com
| Green Chemistry Principle | Application to this compound Lifecycle | Potential Impact |
|---|---|---|
| Waste Prevention | Use as a salt-free reductant in the PUREX process. iaea.org | Reduces volume of hazardous radioactive salt waste. |
| Atom Economy | Designing new synthetic routes with higher incorporation of reactant atoms into the final product. acs.org | Minimizes by-product formation and improves resource efficiency. |
| Less Hazardous Chemical Syntheses | Developing biocatalytic or chemocatalytic methods for DBHA production. rsc.org | Avoids toxic reagents and harsh conditions, improving process safety. |
| Design for Energy Efficiency | Creating synthetic methods that operate at ambient temperature and pressure. acs.org | Lowers energy consumption and associated environmental footprint. |
| Use of Renewable Feedstocks | Sourcing precursors from biomass instead of petroleum. jocpr.com | Reduces dependence on fossil fuels and enhances sustainability. |
Exploration of this compound in Advanced Material Design
The unique chemical properties of DBHA, particularly its function as a polymerization inhibitor and antioxidant, make it a compelling candidate for use in the design of advanced materials. google.comthieme-connect.de Research in this area is shifting from simply using it as a process aid to integrating its functionality directly into material design.
Research Findings:
DBHA's established role is as a polymerization inhibitor for ethylenically unsaturated monomers. google.com This function is critical during the production and processing of various polymers. Future research is poised to explore how this inhibitory action can be precisely controlled to architect novel polymer structures. For example, by modulating the activity of DBHA, it might be possible to influence polymer chain length, branching, and create block copolymers, leading to materials with tailored mechanical or thermal properties. scitechnol.com
Furthermore, the hydroxylamine functional group is a known antioxidant. thieme-connect.de This opens up possibilities for designing more durable and long-lasting polymer materials. Future directions include:
Creating Oxidation-Resistant Polymers: Incorporating DBHA or its derivatives as additives or covalently bonding them to polymer backbones to protect materials from degradation caused by heat, light, or chemical exposure.
Developing Self-Healing Materials: Designing polymer systems where the radical-scavenging ability of DBHA can be triggered to quench damage-propagating radical reactions at a crack tip, contributing to a self-healing mechanism.
The exploration of DBHA in these contexts could lead to innovations in fields ranging from advanced coatings and adhesives to more resilient plastics and biomedical devices. scitechnol.comutk.edusolubilityofthings.com
| Potential Application Area | Underlying Property of DBHA | Envisioned Advanced Material |
|---|---|---|
| Controlled Radical Polymerization | Polymerization inhibitor/retarder | Polymers with precisely controlled molecular weight and architecture. scitechnol.com |
| High-Durability Plastics | Antioxidant / Radical scavenger | Polymer blends and composites with enhanced resistance to thermal and oxidative degradation. |
| Advanced Coatings | Polymerization inhibitor | Stable monomer-based coating formulations with extended shelf life and controlled curing. google.com |
| Smart Materials | Radical Scavenger | Materials that can respond to oxidative stress or mechanical damage by terminating radical chain reactions. |
Q & A
Basic: What are the optimal synthetic routes for dibutylhydroxylamine (DBHA), and how can purity be validated?
Methodological Answer:
DBHA is typically synthesized via nucleophilic substitution between hydroxylamine and dibutyl halides, with reaction efficiency dependent on solvent polarity, temperature (60–80°C), and stoichiometric ratios . Post-synthesis, purity validation requires tandem techniques:
- HPLC (C18 column, UV detection at 220 nm) to resolve DBHA from byproducts like unreacted hydroxylamine .
- NMR (¹H and ¹³C) for structural confirmation, focusing on characteristic peaks: δ 1.2–1.6 ppm (butyl CH₂) and δ 3.1 ppm (N–O linkage) .
- Mass spectrometry (ESI-MS) to confirm molecular ion [M+H]⁺ at m/z 146.2 .
Basic: What analytical methods are robust for quantifying DBHA in complex matrices?
Methodological Answer:
- RP-HPLC : Use a mobile phase of acetonitrile:water (70:30, 0.1% TFA) with a flow rate of 1 mL/min, achieving a detection limit of 0.1 µg/mL .
- Spectrophotometry : Leverage DBHA’s reaction with ferric chloride at pH 4.5, measuring absorbance at 510 nm (linear range: 5–50 µM) .
- Electrochemical sensors : Screen-printed carbon electrodes modified with graphene oxide show sensitivity to DBHA’s redox activity (oxidation peak at +0.65 V vs. Ag/AgCl) .
Advanced: How does DBHA’s thermal stability vary under different concentrations and temperatures?
Methodological Answer:
DBHA’s decomposition follows pseudo-first-order kinetics, with stability dependent on concentration and heating rates:
- Isothermal calorimetry : At 50°C, 10% w/w aqueous DBHA decomposes 2.5× faster than 30% w/w solutions due to autocatalytic pathways .
- Kinetic modeling : A reduced mechanism incorporating radical intermediates (e.g., NO•, NH₂•) predicts critical temperatures (Tₐ = 75°C for 20% w/w solutions) using Arrhenius parameters (Eₐ ≈ 85 kJ/mol) .
- Safety protocols : Store DBHA at ≤4°C in inert atmospheres (N₂/Ar) to suppress oxidative degradation .
Advanced: How can stereoselective reactions involving DBHA be optimized for chiral synthesis?
Methodological Answer:
DBHA’s butyl groups enable steric control in asymmetric allylic amination:
- Catalytic systems : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts yield enantiomeric excess (ee) >90% in allyl hydrazide couplings .
- Solvent effects : Non-polar solvents (toluene) enhance diastereoselectivity (dr 8:1) in cyclization reactions .
- Kinetic resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to isolate dominant enantiomers .
Advanced: What are the primary contradictions in DBHA’s reported biological activity, and how can they be resolved?
Methodological Answer:
Conflicting data on DBHA’s antioxidant vs. pro-oxidant effects arise from assay conditions:
- Dose dependency : At ≤10 µM, DBHA scavenges ROS (IC₅₀ = 8.2 µM in DPPH assays), but at ≥50 µM, it generates hydroxyl radicals via Fenton-like reactions .
- Cell-line variability : HepG2 cells show higher ROS tolerance (EC₅₀ = 12 µM) than primary neurons (EC₅₀ = 4 µM) due to glutathione levels .
- Mitigation strategy : Pair DBHA with chelators (EDTA) to suppress metal-catalyzed oxidation in biological assays .
Basic: What safety protocols are critical for handling DBHA in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation (TLV = 2 ppm) .
- PPE : Nitrile gloves (≥8 mil thickness), safety goggles, and flame-resistant lab coats .
- Spill management : Neutralize DBHA spills with 10% w/v sodium bicarbonate before disposal .
Advanced: How can computational modeling predict DBHA’s reactivity in novel chemical environments?
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) optimizes transition states for DBHA’s nucleophilic reactions (e.g., ΔG‡ = 25.3 kJ/mol for SN2 pathways) .
- MD simulations : AMBER force fields predict solvation effects, showing 20% faster degradation in polar solvents (water vs. DMSO) .
- QSPR models : Correlate logP (1.8) with membrane permeability for toxicokinetic predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
